H3 Receptor Binding Affinity: 4-(3-Pyrrolidinyl)-1H-imidazole vs. Methylated Analogs
The unsubstituted 4-(3-pyrrolidinyl)-1H-imidazole core demonstrates a Ki of 2 nM at the histamine H3 receptor in guinea pig brain tissue using [³H]-N-α-methylhistamine radioligand displacement [1]. In contrast, the 4-methyl substituted analog Sch 50971 ((+)-trans-4-(4(R)-methyl-3(R)-pyrrolidinyl)-1H-imidazole dihydrochloride) exhibits Ki values of 2.5 nM (guinea pig) and 5.0 nM (human) [2], while the 2-methyl analog immepyr served as the starting scaffold that required extensive modification to achieve enhanced selectivity [3].
| Evidence Dimension | Binding affinity (Ki) at histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 2 nM (guinea pig brain) |
| Comparator Or Baseline | Sch 50971 (4-methyl analog): Ki = 2.5 nM (guinea pig), Ki = 5.0 nM (human); Immepyr (2-methyl analog): baseline scaffold, Ki not specified |
| Quantified Difference | Comparable guinea pig affinity (2 nM vs. 2.5 nM); human affinity data not available for target compound |
| Conditions | [³H]-N-α-methylhistamine radioligand binding, guinea pig brain tissue homogenate |
Why This Matters
The 2 nM Ki value establishes this compound as a high-affinity H3 receptor ligand suitable as a reference standard or starting scaffold in H3-targeted drug discovery programs.
- [1] BindingDB Entry BDBM50069825: 4-Pyrrolidin-3-yl-1H-imidazole (CHEMBL79983). Affinity Data Ki: 2 nM. Assay: Binding affinity towards Histamine H3 receptor in guinea pig brain tissue using [³H]-N-α-methylhistamine radioligand. Schering-Plough Research Institute; curated by ChEMBL. View Source
- [2] Hey JA, Aslanian R, Bolser DC, et al. Studies on the pharmacology of the novel histamine H3 receptor agonist Sch 50971. Arzneimittelforschung. 1998 Sep;48(9):881-8. PMID: 9793613. View Source
- [3] Shih NY, Lupo AT Jr, Aslanian R, et al. A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. J Med Chem. 1995 May 12;38(10):1593-9. PMID: 7752184. View Source
